N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TYA-018 is a synthetic organic compound known for its role as a histone deacetylase 6 (HDAC6) inhibitor. It has been developed for potential therapeutic applications, particularly in treating heart failure with preserved ejection fraction (HFpEF) due to its ability to reverse established heart failure and its associated symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TYA-018 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of TYA-018 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. The compound is typically produced in batch reactors, with careful monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
TYA-018 undergoes various chemical reactions, including:
Oxidation: TYA-018 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in TYA-018, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the aromatic rings of TYA-018.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of TYA-018, each with potentially different biological activities and properties .
Scientific Research Applications
TYA-018 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study HDAC6 inhibition and its effects on cellular processes.
Biology: Investigated for its role in modulating gene expression and protein acetylation.
Medicine: Explored as a potential therapeutic agent for treating HFpEF and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
TYA-018 exerts its effects by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to the restoration of gene expression related to hypertrophy, fibrosis, and mitochondrial energy production in heart tissues. Additionally, TYA-018 inhibits the activation of human cardiac fibroblasts and enhances mitochondrial respiratory capacity in cardiomyocytes .
Comparison with Similar Compounds
Similar Compounds
Tubastatin A: Another HDAC6 inhibitor with similar cardioprotective properties.
Givinostat: An HDAC inhibitor used in various therapeutic applications.
Empagliflozin: A sodium-glucose cotransporter 2 (SGLT2) inhibitor used in combination with TYA-018 for enhanced effects.
Uniqueness
TYA-018 is unique due to its high selectivity for HDAC6 and its ability to restore gene expression related to heart function. It has shown greater impact on markers of oxidative stress, inflammation, and metabolism compared to other inhibitors, making it a promising candidate for treating HFpEF .
Properties
Molecular Formula |
C15H13ClF2N4O3S2 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide |
InChI |
InChI=1S/C15H13ClF2N4O3S2/c1-2-27(23,24)22(10-5-3-4-9(16)6-10)8-12-19-7-11(26-12)14-20-21-15(25-14)13(17)18/h3-7,13H,2,8H2,1H3 |
InChI Key |
DAMJZODYLBMFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(CC1=NC=C(S1)C2=NN=C(O2)C(F)F)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.